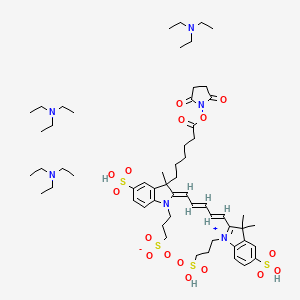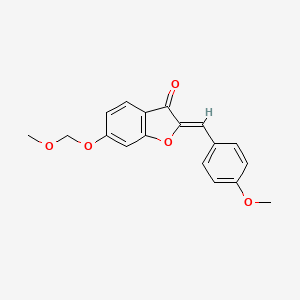
Hbv-IN-41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-41 is a potent, orally active inhibitor of Hepatitis B Virus (HBV). It has shown significant efficacy in reducing HBV DNA viral loads in vivo, making it a promising candidate for therapeutic applications .
Métodos De Preparación
The synthetic routes and reaction conditions for Hbv-IN-41 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Hbv-IN-41 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Hbv-IN-41 involves the inhibition of HBV replication. It targets specific molecular pathways and proteins involved in the viral replication process, thereby reducing the viral load in infected cells. The compound interferes with the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication .
Comparación Con Compuestos Similares
Hbv-IN-41 is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include Tenofovir, Entecavir, and Lamivudine, which are also used to treat HBV infections. this compound has shown superior efficacy in reducing viral loads and has a different mechanism of action, making it a valuable addition to the arsenal of antiviral agents .
Propiedades
Fórmula molecular |
C18H19ClFN5O3 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
(6S)-N-(3-chloro-4-fluorophenyl)-6-methyl-3-(3-oxomorpholin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1 |
Clave InChI |
LUMWJWQVLZISQA-NSHDSACASA-N |
SMILES isomérico |
C[C@H]1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
SMILES canónico |
CC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


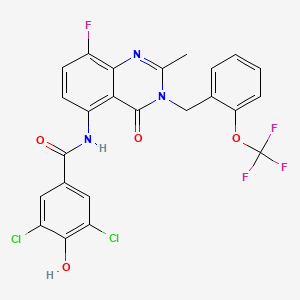
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
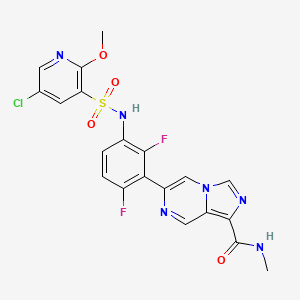
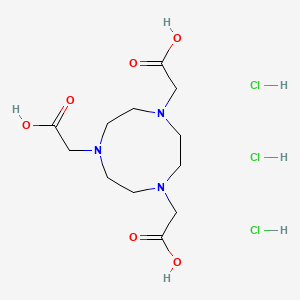
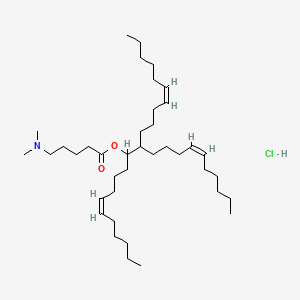

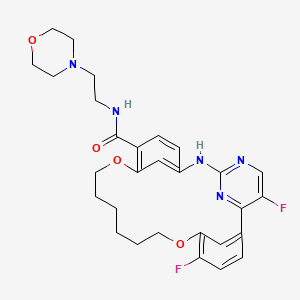
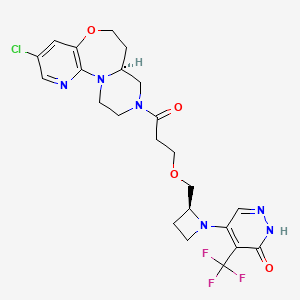
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

